molecular formula C11H14O2 B13141096 1-(4-Hydroxy-3-isopropylphenyl)ethanone

1-(4-Hydroxy-3-isopropylphenyl)ethanone

Cat. No.: B13141096
M. Wt: 178.23 g/mol
InChI Key: KGNCTFNTJVHWEN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxy group at the 4-position and an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-isopropylphenyl)ethanone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of acetyl chloride with 2-isopropylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like nitrobenzene at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-isopropylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(4-Oxo-3-isopropylphenyl)ethanone.

    Reduction: 1-(4-Hydroxy-3-isopropylphenyl)ethanol.

    Substitution: 1-(4-Nitro-3-isopropylphenyl)ethanone.

Scientific Research Applications

1-(4-Hydroxy-3-isopropylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-isopropylphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropyl group can enhance lipophilicity, facilitating membrane penetration. The compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(4-Hydroxy-3-isopropylphenyl)ethanone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilicity and lipophilicity, which can influence its reactivity and applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-3-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H14O2/c1-7(2)10-6-9(8(3)12)4-5-11(10)13/h4-7,13H,1-3H3

InChI Key

KGNCTFNTJVHWEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)C)O

Origin of Product

United States

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